

Application Note: Radical Addition Protocols for (Z)-Diethyl 2,3-Dimethylmaleate

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Compound of Interest

Compound Name: (Z)-Diethyl 2,3-dimethylmaleate

CAS No.: 22644-89-9

Cat. No.: B2470274

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Executive Summary

(Z)-Diethyl 2,3-dimethylmaleate (1) represents a unique class of electron-deficient, tetrasubstituted alkenes.[1] Due to the significant steric hindrance at both carbons of the double bond (

-disubstitution relative to each ester), this substrate is historically resistant to standard Michael additions and nucleophilic attacks. However, it serves as an excellent "stress test" substrate for radical methodologies, particularly for constructing contiguous quaternary carbon centers.[1]

This guide details two validated protocols for functionalizing 1: a modern Photoredox Giese Addition for high-value intermediate synthesis, and a Classical Thermal ATRA (Atom Transfer Radical Addition) for bulk functionalization.[1]

Mechanistic Principles & Challenges

The Steric Barrier

Unlike terminal acrylates (

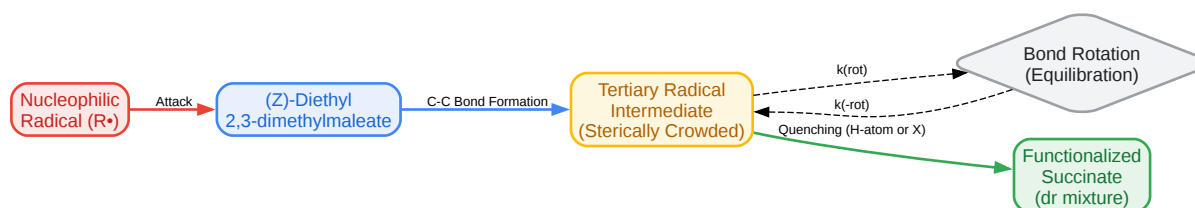
), the rate constant for radical addition to **1** is significantly suppressed. Successful addition requires a highly nucleophilic radical species (SOMO high) to overcome the repulsive interactions of the electron-rich methyl groups and the electron-withdrawing ester groups.

Stereochemical Scrambling

The substrate is geometrically pure (Z).[1] However, radical addition breaks the

-bond, generating a tertiary carbon-centered radical intermediate. This intermediate has a sufficient lifetime to rotate around the central C-C bond before quenching (H-abstraction or radical coupling).[1] Consequently, products are often obtained as diastereomeric mixtures, typically favoring the thermodynamic anti (fumarate-derived) configuration over the kinetic syn product.

Pathway Visualization[1]



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Figure 1: Mechanistic pathway highlighting the critical bond rotation step that dictates diastereoselectivity.

Protocol A: Photoredox Decarboxylative Giese Addition

Application: Synthesis of complex pharmaceutical intermediates requiring quaternary centers.
[1] Mechanism: Ir-catalyzed decarboxylation of carboxylic acids to generate alkyl radicals.[1]

Reagents & Equipment

- Substrate: **(Z)-Diethyl 2,3-dimethylmaleate** (1.0 equiv).
- Radical Precursor: N-Boc-amino acid or primary/secondary Alkyl Carboxylic Acid (2.0 equiv).
[1]
- Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).[1]
- Base: Cs₂CO₃ (2.0 equiv) or K₂HPO₄ (for sensitive substrates).[1]
- Solvent: DMSO or DMF (0.1 M concentration).[1]
- Light Source: Blue LED (450 nm), approx. 30-40W intensity.[1]

Step-by-Step Methodology

- Setup: In an 8 mL clear glass vial equipped with a magnetic stir bar, add the carboxylic acid precursor (1.0 mmol) and the photocatalyst (0.01 mmol).
- Substrate Addition: Introduce the base (Cs₂CO₃, 1.0 mmol) followed by the solvent (DMSO, 5 mL).[1] Finally, add **(Z)-diethyl 2,3-dimethylmaleate** (0.5 mmol). Note: The alkene is the limiting reagent to simplify purification.
- Degassing: Cap the vial with a septum. Sparge the solution with Argon or Nitrogen for 15 minutes to remove oxygen (O₂ is a triplet radical quencher).[1]
- Irradiation: Seal the puncture with Parafilm.[1] Place the vial 2–3 cm from the Blue LED source.[1] Stir vigorously. Use a fan to maintain temperature < 35°C.[1]
- Monitoring: Monitor via UPLC-MS at 12 hours. Look for the disappearance of the maleate peak (shift) and appearance of the M+1 mass of the adduct.
 - Checkpoint: If conversion < 20% at 12h, add another 1 mol% catalyst and sparge again.
- Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry organic layer over Na₂SO₄. [1]

- Purification: Flash column chromatography (Hexanes/EtOAc). The product will likely elute as a mixture of diastereomers.[1][2]

Protocol B: Thermal Radical Addition (High-Throughput)

Application: Functionalization with ethers or acetals (C-H activation).[1] Mechanism: Peroxide-initiated hydrogen atom transfer (HAT).[1]

Reagents[1][3][4]

- Substrate: **(Z)-Diethyl 2,3-dimethylmaleate**. [1]
- Radical Donor/Solvent: Cyclic ether (THF, Dioxane) or Acetal (1,3-dioxolane).[1] Used in large excess (as solvent).[1]
- Initiator: Benzoyl Peroxide (BPO) or Di-tert-butyl peroxide (DTBP).[1]

Step-by-Step Methodology

- Preparation: Dissolve **(Z)-diethyl 2,3-dimethylmaleate** (5.0 mmol, ~1.0 g) directly into the radical donor solvent (20 mL).
- Initiation: Add Benzoyl Peroxide (0.5 mmol, 10 mol%).
- Reflux: Heat the mixture to reflux (e.g., 66°C for THF, 101°C for Dioxane) under an inert atmosphere (N₂ balloon).
- Kinetics: Radical additions to tetrasubstituted alkenes are slow.[1] Reaction times of 24–48 hours are standard.[1]
 - Boost: Add additional BPO (5 mol%) every 12 hours to sustain the radical chain.[1]
- Quenching: Cool to room temperature. Reduce the solvent volume via rotary evaporation.[1]
- Isolation: The residue typically contains the mono-addition product.[1] Purify via vacuum distillation or chromatography.[1]

Data Analysis & Troubleshooting

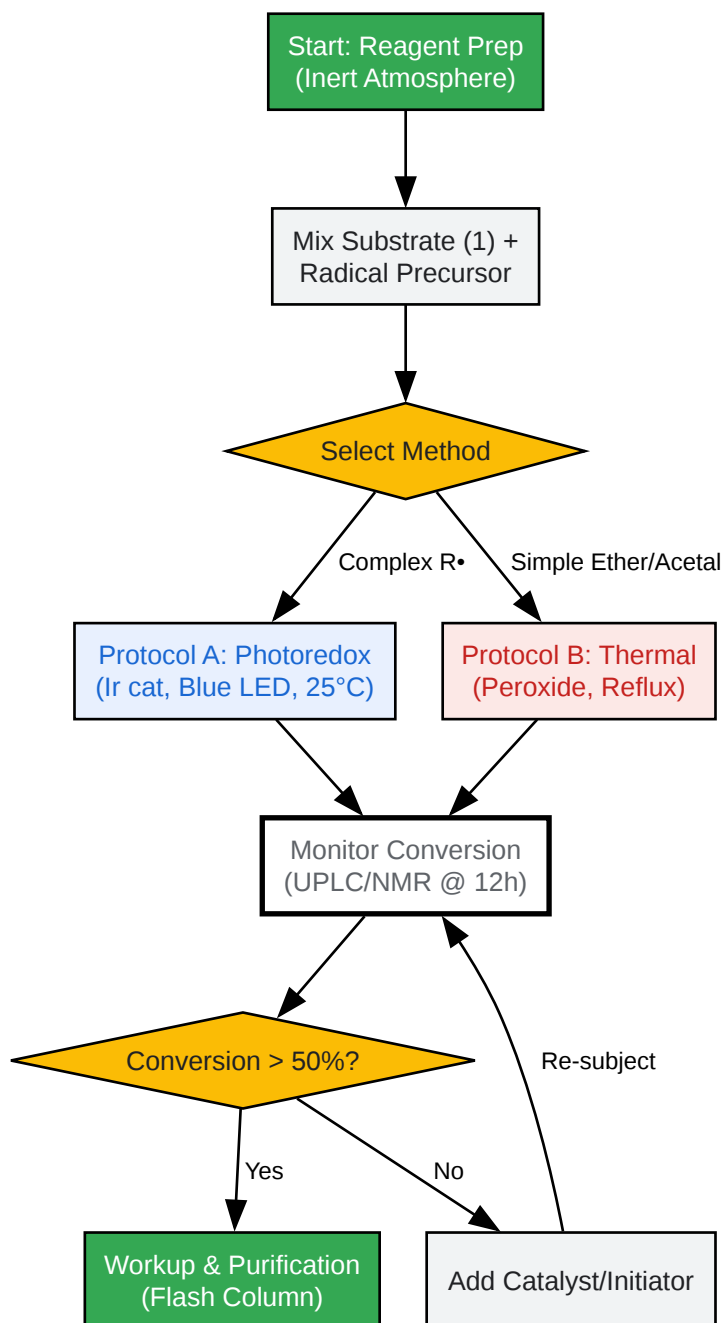
Expected Analytical Signatures

Technique	Signal of Interest	Interpretation
¹ H NMR	Disappearance of olefinic singlet (or quartet if coupled)	Conversion confirmation.[1]
¹ H NMR	Splitting of Ester Ethyl groups	Creation of chiral centers makes the CH ₂ of ethyl groups diastereotopic (complex multiplet).[1]
¹³ C NMR	Shift of C=O peaks	Loss of conjugation shifts ester Carbonyls upfield.[1]
GC-MS	M+• Peak	Confirmation of 1:1 adduct. Watch for dimerization of the radical donor (background reaction).[1]

Troubleshooting Guide

- Problem: No Reaction (Recovery of Starting Material).
 - Cause: Steric bulk preventing radical approach.[1]
 - Solution: Switch to a smaller radical precursor (e.g., methyl/primary radical) or increase temperature/concentration.[1] Ensure the radical is nucleophilic (electron-rich).[1]
- Problem: Isomerization to Diethyl Dimethylfumarate.
 - Cause: Reversible radical addition.[1] The radical adds, rotates, and eliminates back to the alkene (forming the more stable trans isomer) rather than quenching.
 - Solution: Increase the concentration of the H-atom donor (e.g., add 1,4-cyclohexadiene as a polarity-reversal catalyst or H-donor) to trap the radical faster than it can eliminate.

Experimental Workflow Diagram



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Figure 2: Decision matrix and workflow for selecting between Photoredox and Thermal protocols.

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